molecular formula C16H18BrNO2 B3033397 2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-ethoxyphenol CAS No. 1019504-10-9

2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-ethoxyphenol

Cat. No.: B3033397
CAS No.: 1019504-10-9
M. Wt: 336.22 g/mol
InChI Key: SXMAVVHSIMKHIN-UHFFFAOYSA-N
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Description

2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-ethoxyphenol is an organic compound with the CAS Registry Number 1019504-10-9 and a molecular formula of C16H18BrNO2 . It features a phenolic core substituted with an ethoxy group and an aminomethyl linker connected to a 4-bromo-2-methylphenyl ring. This structure classifies it as a derivative of aniline and places it within a family of compounds that are of significant interest in synthetic and materials chemistry. While the specific biological and chemical data for this compound is limited in the public domain, its molecular framework suggests broad utility as a versatile synthetic intermediate or building block. Researchers can potentially exploit this compound for the synthesis of more complex molecules, particularly in the development of ligands for metal coordination complexes . Structurally related Schiff base compounds, which share the common motif of an imine functional group, are extensively studied for their diverse properties, including thermochromic behavior in the solid state and the ability to form intramolecular O—H···N hydrogen bonds, creating stable six-membered rings (S(6)) that influence their conformation and properties . The presence of both nitrogen and oxygen donor atoms in its structure makes it a promising candidate for chelating various metal ions, which is a fundamental aspect of research in catalysis and materials science . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to conduct all necessary safety and handling assessments before use.

Properties

IUPAC Name

2-[(4-bromo-2-methylanilino)methyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-14-8-7-13(17)9-11(14)2/h4-9,18-19H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMAVVHSIMKHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=C(C=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-ethoxyphenol typically involves the reaction of 4-bromo-2-methylaniline with 6-ethoxy-2-hydroxybenzaldehyde under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-ethoxyphenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural Features of Related Compounds
Compound Name Core Structure Key Substituents Functional Groups
2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-ethoxyphenol 6-ethoxyphenol 4-bromo-2-methylphenylamino-methyl Phenolic –OH, imine (–CH=N–)
2-((p-tolylimino)methyl)-6-ethoxyphenol (EST-L) 6-ethoxyphenol p-tolyl (methylphenyl) Phenolic –OH, imine (–CH=N–)
(E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol 6-ethoxyphenol 4-bromophenyl Phenolic –OH, imine (–CH=N–)
[CdL(m-1,3-SCN)2]n (MOF) 6-ethoxyphenol Ethylaminoethylimino, thiocyanate bridges Phenolic –OH, Cd-SCN coordination

Key Observations :

  • The ethoxyphenol moiety is a common feature across analogs, enabling π-π stacking and hydrogen bonding, critical for stabilizing metal complexes or supramolecular assemblies .

Physicochemical and Electronic Properties

Table 2: Comparative Electronic and Functional Properties
Compound Key Properties Applications
This compound Predicted high electron deficiency due to bromo group; potential NLO activity Catalysis, optoelectronics
EST-L and metal complexes LMCT transitions at 412–665 nm; distorted octahedral geometry (Mn, Co, Cu) Antimicrobial agents, sensors
(E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol High NLO response (DFT-calculated hyperpolarizability) Nonlinear optical materials
Cd-based MOF Photosensitive (on-off ratio >100); donor-acceptor hybrid Photo-switch nanodevices

Insights :

  • Brominated analogs exhibit enhanced nonlinear optical (NLO) properties due to increased polarizability from bromine atoms .
  • The target compound’s bromo-methylphenyl group may improve photosensitivity in coordination polymers, akin to the Cd-MOF’s donor-acceptor behavior .

Key Findings :

  • Metal complexes of Schiff bases (e.g., Cu-EST) show superior antimicrobial activity due to increased lipophilicity and Tewedy chelation effects .
  • The antitumor activity of benzimidazole derivatives suggests that the target compound’s ethoxyphenol core could similarly interact with cellular targets if functionalized appropriately.

Biological Activity

2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-ethoxyphenol is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bromo-substituted aromatic amine and a phenolic group, contributes to its diverse biological activities. This article reviews the compound's biological activity, including antimicrobial, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H16BrNO2, with a molar mass of approximately 322.2 g/mol. The presence of bromine and ethoxy groups enhances its reactivity and biological activity.

Property Details
Molecular FormulaC15H16BrNO2
Molar Mass322.2 g/mol
Functional GroupsPhenolic, Amino, Ethoxy
Unique FeaturesBromo-substituted aromatic amine

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies have shown that the compound can inhibit the growth of bacteria and fungi, making it a candidate for further development in antimicrobial therapies.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may interact with specific molecular targets involved in cancer pathways, potentially inhibiting tumor growth. The mechanisms of action appear to involve the modulation of enzyme activities and the inhibition of cell proliferation in cancer cell lines .

While the exact mechanism of action is not fully understood, it is believed that this compound interacts with various biological targets, including enzymes and receptors involved in disease pathways. This interaction may lead to the modulation of signaling pathways critical for cell survival and proliferation .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial effects of various phenolic compounds, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Notably, at a concentration of 25 µM, the compound reduced cell viability by approximately 70% compared to control groups. Further investigation into apoptosis markers suggested that the compound induces programmed cell death in cancer cells .

Comparative Analysis with Similar Compounds

Compound Name Molecular Formula Biological Activity
2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-ethoxyphenolC15H16BrNO2Similar antimicrobial properties
4-Bromo-2-MethoxyphenolC8H9BrO2Less versatile; lacks amino group
2-Bromo-4-MethylphenolC8H9BrODifferent substitution pattern affecting reactivity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-ethoxyphenol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Schiff base formation. A typical approach involves condensation of 6-ethoxy-2-hydroxybenzaldehyde with 4-bromo-2-methylaniline in ethanol under reflux, using catalytic acetic acid to facilitate imine bond formation. Reaction optimization includes monitoring temperature (70–80°C), solvent polarity, and stoichiometric ratios (1:1.2 aldehyde:amine) to improve yields. Purity is confirmed via TLC and recrystallization in ethanol .
  • Key Considerations : Substituent effects (e.g., bromo and methoxy groups) on reaction kinetics should be analyzed using HPLC or GC-MS to track intermediate stability .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • FTIR and Raman Spectroscopy : Identify functional groups (e.g., phenolic O–H stretch at ~3200 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and intramolecular hydrogen bonding (e.g., O–H⋯N interactions) to confirm stereochemistry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures .
  • NMR : Use 1H^1H and 13C^{13}C NMR in DMSO-d₆ to assign aromatic protons and ethoxy/methyl groups .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology :

  • Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are compared to reference antibiotics .
  • Antioxidant Activity : Use DPPH radical scavenging assays (IC₅₀ values) and FRAP tests to evaluate electron-donating capacity .

Advanced Research Questions

Q. How do computational methods enhance understanding of this compound’s reactivity and bioactivity?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gap, molecular electrostatic potential) .
  • Molecular Docking : Simulate binding to target enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina. Analyze binding affinity (ΔG values) and hydrogen-bonding interactions .
    • Data Interpretation : Correlate computational results with experimental bioactivity to identify pharmacophore regions .

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

  • Methodology :

  • Enzyme Inhibition Studies : Use fluorescence quenching assays to measure interactions with human serum albumin (HSA). Calculate Stern-Volmer constants (KsvK_{sv}) to assess binding efficiency .
  • In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assays. Compare IC₅₀ values with normal cell lines (e.g., HEK-293) to evaluate selectivity .
    • Advanced Techniques : Synchrotron-based X-ray absorption spectroscopy (XAS) can probe metal-complexation behavior in physiological environments .

Q. How can environmental fate and ecotoxicological risks be assessed for this compound?

  • Methodology :

  • Environmental Persistence : Conduct OECD 301 biodegradability tests (28-day aerobic conditions) with LC-MS/MS quantification .
  • Ecotoxicology : Expose Daphnia magna to sublethal concentrations (OECD 202) and measure oxidative stress biomarkers (e.g., glutathione peroxidase activity) .
    • Modeling : Use EPI Suite to predict log KowK_{ow} and bioaccumulation potential. Compare with experimental data to validate models .

Methodological Design and Data Analysis

Q. How should researchers address contradictions in biological activity data across studies?

  • Approach :

  • Meta-Analysis : Aggregate data from multiple assays (e.g., MICs, IC₅₀) using random-effects models to account for variability in experimental conditions (e.g., pH, solvent) .
  • QSAR Modeling : Relate substituent effects (e.g., bromo vs. chloro analogs) to bioactivity trends. Validate models with leave-one-out cross-validation .

Q. What are best practices for ensuring reproducibility in synthesis and bioassays?

  • Guidelines :

  • Synthesis : Document reaction parameters (e.g., reflux time, cooling rate) and characterize intermediates via HRMS .
  • Bioassays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate measurements. Report data with SD/SE .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-ethoxyphenol
Reactant of Route 2
Reactant of Route 2
2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-ethoxyphenol

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